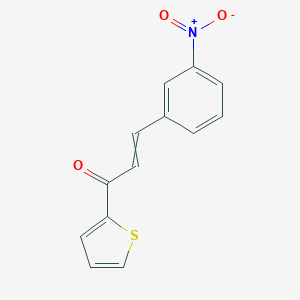
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as NITPP, is a chemical compound that has been widely studied for its potential applications in scientific research. NITPP has a unique chemical structure that makes it a promising candidate for use in a variety of fields, including biochemistry, pharmacology, and materials science.
作用機序
The mechanism of action of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. In biochemistry, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes by binding to their active sites. In pharmacology, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential to interact with specific receptors in the body, such as the dopamine D3 receptor.
生化学的および生理学的効果
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In biochemistry, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes, which can have downstream effects on cellular processes. In pharmacology, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential to interact with specific receptors in the body, which can lead to changes in neurotransmitter release and other physiological processes.
実験室実験の利点と制限
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has several advantages and limitations for use in lab experiments. One advantage is its unique chemical structure, which makes it a useful tool for studying enzyme function and receptor interactions. Additionally, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to have low toxicity in cell culture experiments, making it a relatively safe compound to work with. However, one limitation of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one. One area of interest is its potential as a drug candidate, particularly for the treatment of neurological disorders such as Parkinson's disease. Additionally, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential use in materials science, and further research in this area could lead to the development of new technologies and devices. Finally, more research is needed to fully understand the mechanism of action of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one and its potential applications in a variety of scientific fields.
合成法
The synthesis of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one can be achieved through a multi-step process involving the reaction of 3-nitrobenzaldehyde with thiophene-2-carbaldehyde, followed by a condensation reaction with propargyl bromide. The resulting product is then purified through column chromatography to obtain pure 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one.
科学的研究の応用
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific fields. In biochemistry, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function. In pharmacology, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential as a drug candidate due to its ability to interact with specific receptors in the body. Additionally, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential use in materials science, as it has been shown to have unique optical and electronic properties.
特性
CAS番号 |
13982-55-3 |
|---|---|
製品名 |
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one |
分子式 |
C13H9NO3S |
分子量 |
259.28 g/mol |
IUPAC名 |
3-(3-nitrophenyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9NO3S/c15-12(13-5-2-8-18-13)7-6-10-3-1-4-11(9-10)14(16)17/h1-9H |
InChIキー |
YNTQJIBSFGNMIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2 |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2 |
同義語 |
1-(2-THIENYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



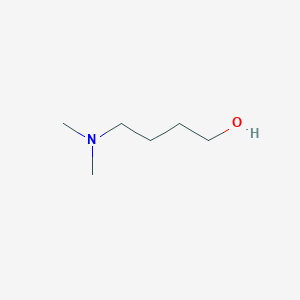
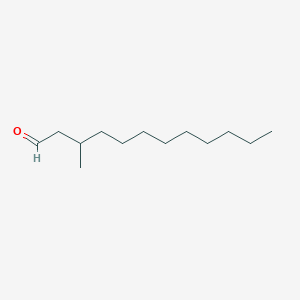
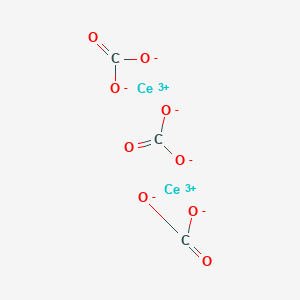

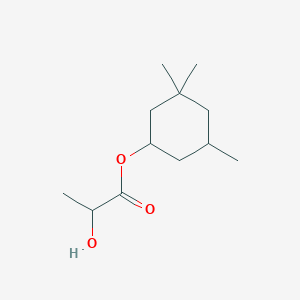
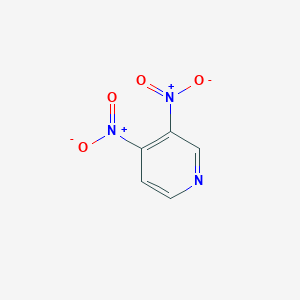
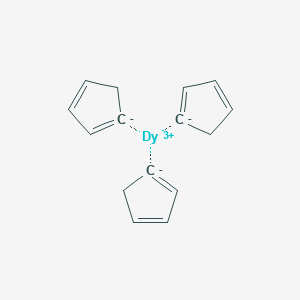
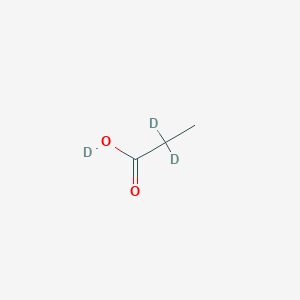

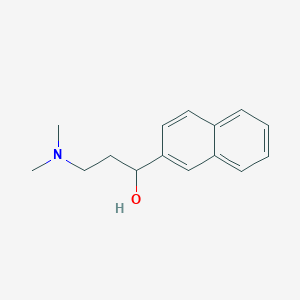
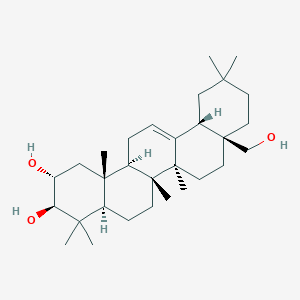


![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)